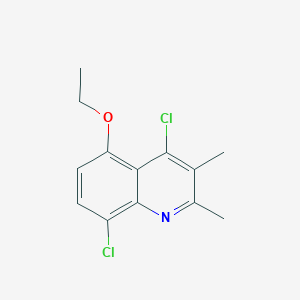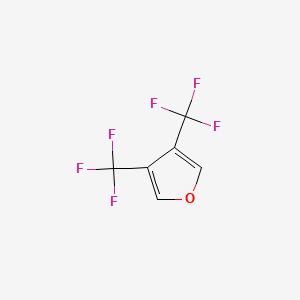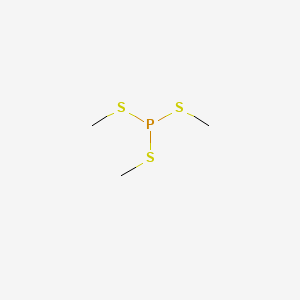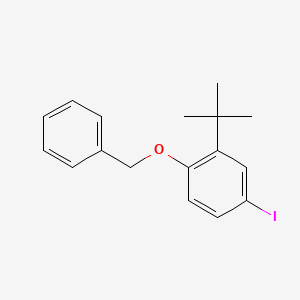
1-(5-Bromo-2-chlorobenzyl)-4-(4-methoxybenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-2-chlorobenzyl)-4-(4-methoxybenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 5-bromo-2-chlorobenzyl group and a 4-methoxybenzyl group. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1-(5-Bromo-2-chlorobenzyl)-4-(4-methoxybenzyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-chlorobenzyl chloride and 4-methoxybenzyl chloride.
Nucleophilic Substitution: The piperazine ring undergoes nucleophilic substitution reactions with the benzyl chlorides under basic conditions. Common bases used include sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at elevated temperatures (50-80°C) to facilitate the substitution process.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
1-(5-Bromo-2-chlorobenzyl)-4-(4-methoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding benzyl alcohols and piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-2-chlorobenzyl)-4-(4-methoxybenzyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory, analgesic, and antipsychotic properties.
Biological Studies: The compound is employed in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: It serves as a tool compound in chemical biology research to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-2-chlorobenzyl)-4-(4-methoxybenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromo-2-chlorobenzyl)-4-(4-methoxybenzyl)piperazine can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.
1-(4-Methoxybenzyl)piperazine: Similar in structure but lacks the bromo and chloro substituents, leading to different pharmacological profiles.
1-(2-Chlorobenzyl)piperazine: Shares the chlorobenzyl group but differs in the position and presence of other substituents, affecting its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Eigenschaften
Molekularformel |
C19H22BrClN2O |
|---|---|
Molekulargewicht |
409.7 g/mol |
IUPAC-Name |
1-[(5-bromo-2-chlorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C19H22BrClN2O/c1-24-18-5-2-15(3-6-18)13-22-8-10-23(11-9-22)14-16-12-17(20)4-7-19(16)21/h2-7,12H,8-11,13-14H2,1H3 |
InChI-Schlüssel |
UNFVTPXHRHDHJJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C=CC(=C3)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one](/img/structure/B14760713.png)



![Phosphinino[4,3-B]quinoline](/img/structure/B14760729.png)


![N-[1-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14760752.png)



![[S(R)]-N-((R)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14760770.png)
